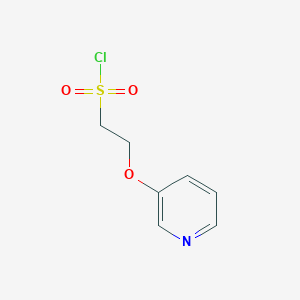
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride is an organic compound that features a pyridine ring attached to an ethane sulfonyl chloride group via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of pyridine-3-ol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophile.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Coupling reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate, in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Coupling reactions: The major products are biaryl compounds.
Applications De Recherche Scientifique
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: It is employed in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Biological studies: The compound is used in the modification of biomolecules to study their functions and interactions.
Industrial applications: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecules and create new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yloxy)ethane-1-sulfonyl chloride
- 2-(Pyridin-4-yloxy)ethane-1-sulfonyl chloride
- 2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride is unique due to the position of the pyridine ring, which can influence its reactivity and the types of interactions it can participate in. The ether linkage also provides flexibility in the molecule, which can affect its binding properties and overall stability.
Propriétés
Formule moléculaire |
C7H8ClNO3S |
|---|---|
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
2-pyridin-3-yloxyethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)5-4-12-7-2-1-3-9-6-7/h1-3,6H,4-5H2 |
Clé InChI |
FHBVCTIPTVBMSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)

![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)

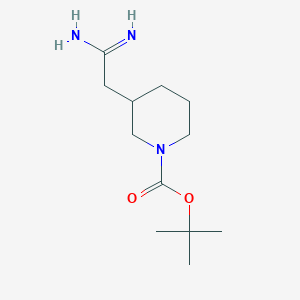
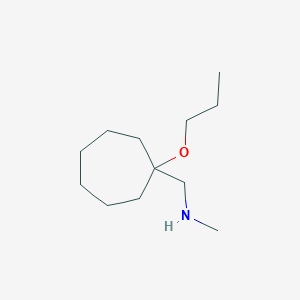


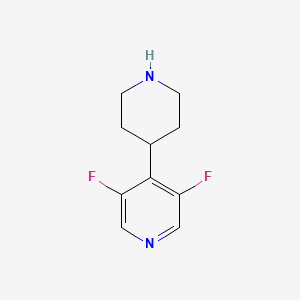

![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)

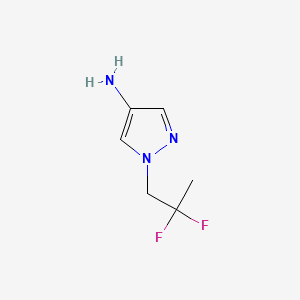
![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)
